3-Bromo-5-chloro-4-iodophenol
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Overview
Description
3-Bromo-5-chloro-4-iodophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-iodophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, chlorine, and iodine under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring . The reaction conditions, such as temperature, solvent, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors and precise control systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the halogenated phenol to less substituted phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-chloro-4-iodophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-iodophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The presence of halogen atoms enhances its reactivity and ability to form stable complexes with target molecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-iodophenol: Similar in structure but lacks the chlorine atom.
4-Iodophenol: Contains only the iodine atom and lacks bromine and chlorine.
3-Bromo-5-iodophenol: Lacks the chlorine atom but has similar reactivity.
Uniqueness
3-Bromo-5-chloro-4-iodophenol is unique due to the presence of three different halogen atoms, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H3BrClIO |
---|---|
Molecular Weight |
333.35 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
InChI Key |
DSIGSTYZADQGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)O |
Origin of Product |
United States |
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